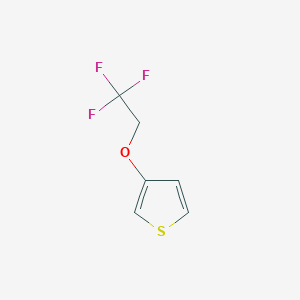
Thiophene, 3-(2,2,2-trifluoroethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3-(2,2,2-trifluoroethoxy)- is a chemical compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. The addition of the 2,2,2-trifluoroethoxy group to the thiophene ring imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 3-(2,2,2-trifluoroethoxy)-, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The Gewald reaction and Paal-Knorr synthesis are commonly employed due to their high yields and relatively mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 3-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the 2- or 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Thiophene, 3-(2,2,2-trifluoroethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Thiophene, 3-(2,2,2-trifluoroethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene, 2-(2,2,2-trifluoroethoxy)-
- Thiophene, 3-(2,2,2-trifluoroethoxy)-propionitrile
- Thiophene, 2-(trifluoromethyl)-
Uniqueness
Thiophene, 3-(2,2,2-trifluoroethoxy)- is unique due to the presence of the 2,2,2-trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high oxidative stability, low volatility, and non-flammability .
Propiedades
Número CAS |
142214-50-4 |
|---|---|
Fórmula molecular |
C6H5F3OS |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
3-(2,2,2-trifluoroethoxy)thiophene |
InChI |
InChI=1S/C6H5F3OS/c7-6(8,9)4-10-5-1-2-11-3-5/h1-3H,4H2 |
Clave InChI |
MPKAOMIFYFZQFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)
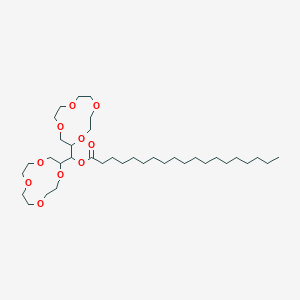
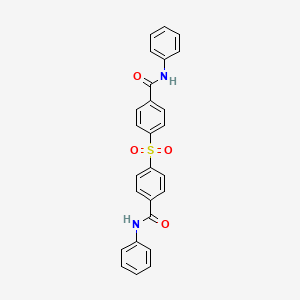
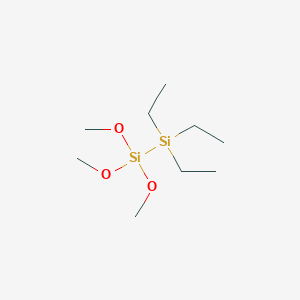
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
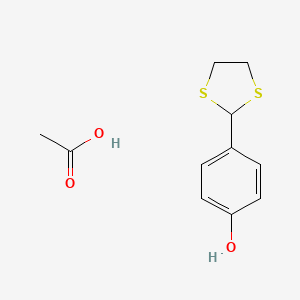
(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
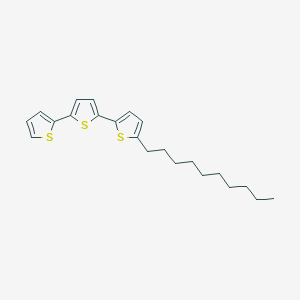
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
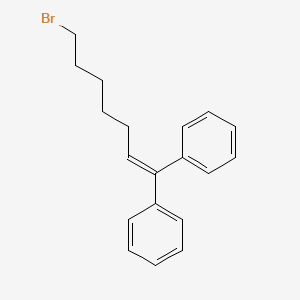
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)
![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
